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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FL118, a novel small
molecule inhibitor, in patient-derived xenograft (PDX) models of cancer. The information
compiled from preclinical studies offers insights into FL118's mechanism of action, protocols for
its application in in vivo studies, and methods for evaluating its efficacy.

Introduction to FL118

FL118 is a camptothecin analogue with a distinct mechanism of action that demonstrates
potent antitumor activity.[1] It functions as a "molecular glue degrader,” directly binding to the
oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[2] This
action, in turn, downregulates the expression of multiple oncogenic proteins, including survivin,
Mcl-1, XIAP, clAP2, c-Myc, and mutant Kras.[2][3] Notably, FL118's efficacy is independent of
the p53 tumor suppressor protein status, making it a promising therapeutic agent for a broad
range of cancers, including those with p53 mutations.[4] Preclinical studies in PDX models
have shown its effectiveness in pancreatic and colorectal cancers.[2]

Key Signaling Pathways Affected by FL118

FL118 exerts its anticancer effects by modulating several critical signaling pathways. A primary
mechanism is the degradation of DDX5, a key regulator of multiple oncogenes. This leads to
the downstream inhibition of anti-apoptotic proteins and cell cycle regulators. Additionally,
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FL118 has been shown to induce apoptosis through the activation of caspase-3 and cleavage
of PARP.[5]
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Caption: FL118 signaling pathway.

Quantitative Data from FL118 PDX Studies

The following tables summarize the quantitative data from preclinical studies of FL118 in
various patient-derived xenograft models.

Table 1: Efficacy of FL118 in Pancreatic Cancer PDX Models
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Dosing
PDX Model Treatment Outcome Reference
Schedule
FL118 (2.5 Tumor
PDX19015 Weekly x 4 _ [2][6]
mg/kg, oral) regression
FL118 (2.5 Tumor
PDX17624 Weekly x 4 _ [2][6]
mg/kg, oral) regression
FL118 (2.5 Delayed tumor
PDX12872 Weekly x 4 [2][6]
mg/kg, oral) growth
FL118 (5 mg/kg,
oral) + Tumor
PDX12872 o Weekly x 4 o [2][6]
Gemcitabine (40 elimination
ma/kg, i.p.)
FL118 (5 mg/kg, Tumor
PDX14244 , Weekly x 4 R [7]
i.p.) elimination
FL118 (5 mg/kg, Tumor
PDX17624 _ Weekly x 4 o [7]
i.p.) elimination
FL118 (5 mg/kg, Delayed tumor
PDX10978 _ Weekly x 4 [7]
i.p.) growth
FL118 (0.75
mg/kg) + Significant tumor
PDX10978 Weekly x 4 [7]

Gemcitabine (60
mg/kg)

growth inhibition

Table 2: Efficacy of FL118 in Colorectal Cancer Xenograft Models
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Xenograft Dosing
Treatment Outcome Reference
Model Schedule
FL118 (1.5 ) Tumor
SW620 ) Daily x 5 ) [1][8]
mg/kg, i.v.) regression
FL118 (2.5 ) Tumor
SW620 ) Daily x 5 S [1]8]
mg/kg, i.v.) elimination
FaDu (Head & FL118 (1.5 ] Tumor
) Daily x 5 ) [1]8]
Neck) mg/kg, i.v.) regression
FaDu (Head & FL118 (2.5 ) Tumor
. Daily x 5 o [1](8]
Neck) mg/kg, i.v.) elimination

Table 3: Biomarker Modulation by FL118 in Cancer Models
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. . Effect on
Cell Line Treatment Duration . Reference
Biomarkers

96% reduction in
survivin, 12-fold
increase in

HCT-8 (Colon) FL118 (10 nM) 24h activated [5]
caspase-3, 48-
fold increase in
cleaved PARP

Downregulation

A549 & H460 -
FL118 (10 nM) 48h of survivin mRNA  [9]
(NSCLC) CSCs )
and protein
Decreased
protein and
MRNA
expression of
K562 (CML) FL118 - o [10]
BIRCS5 (survivin),
induced
caspase-3
activation
) Inhibition of c-
MiaPaca2 & o
Myc and survivin
SW620
) FL118 24h mRNA and [2]
(Pancreatic & )
protein
Colon) )
expression

Experimental Protocols
Establishment and Propagation of PDX Tumors

This protocol outlines the general steps for establishing and passaging PDX tumors in
immunodeficient mice.
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Caption: Workflow for PDX establishment.

Materials:

o Fresh patient tumor tissue

e Immunodeficient mice (e.g., NOD/SCID or NSG)[11]

e Surgical instruments

» Matrigel (optional)

e Cell culture medium (e.g., DMEM/F12)

 Antibiotics (e.g., penicillin-streptomycin)

o Sterile PBS

Procedure:

o Obtain fresh tumor tissue from surgical resection under sterile conditions and transport it in a
suitable medium on ice.

e In a laminar flow hood, wash the tissue with cold PBS containing antibiotics.

e Mince the tumor into small fragments (2-3 mm3).

e Anesthetize the immunodeficient mouse.
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Make a small incision in the flank skin and create a subcutaneous pocket.

(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.[12]

Implant one tumor fragment into the subcutaneous pocket.

Close the incision with surgical clips or sutures.

Monitor the mice for tumor growth by caliper measurements twice a week.

When the tumor reaches a volume of approximately 1000-1500 mms3, euthanize the mouse
and aseptically harvest the tumor.[11]

A portion of the tumor can be cryopreserved for future use, fixed for histology, or snap-frozen
for molecular analysis.

The remaining tumor can be passaged into new mice for cohort expansion.

In Vivo Efficacy Study of FL118 in PDX Models

This protocol describes a typical in vivo efficacy study to evaluate the antitumor activity of
FL118.

Materials:

A cohort of PDX-bearing mice with established tumors (e.g., 100-200 mm3)

FL118, formulated for in vivo administration (e.g., in a Tween 80-free i.v. formulation)[8]

Vehicle control solution

Dosing syringes and needles

Calipers for tumor measurement

Animal scale

Procedure:
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e Randomize mice into treatment and control groups (typically 5-10 mice per group) based on
tumor volume to ensure an even distribution.

e Record the initial tumor volume and body weight of each mouse.

e Administer FL118 at the desired dose and schedule (e.g., 2.5 mg/kg or 5 mg/kg, weekly x 4,
via oral gavage or intravenous injection).[2][7][6]

o Administer the vehicle solution to the control group using the same schedule and route.
e Measure tumor volume and body weight twice weekly.

e Monitor the mice for any signs of toxicity.

» At the end of the study, euthanize the mice and harvest the tumors.

e Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.qg.,
Western blot, IHC).

Western Blot Analysis of FL118-Treated PDX Tumors

This protocol is for assessing the protein levels of FL118 targets and apoptosis markers in
tumor tissue.

Materials:

e Frozen PDX tumor tissue

o RIPA lysis buffer with protease and phosphatase inhibitors
o Protein quantification assay (e.g., BCA)

e SDS-PAGE gels and running buffer

e PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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e Primary antibodies (e.g., anti-DDX5, anti-survivin, anti-cleaved caspase-3, anti-PARP, anti-
GAPDH)

e HRP-conjugated secondary antibodies

o ECL substrate

Procedure:

» Homogenize the frozen tumor tissue in RIPA buffer on ice.

o Centrifuge the lysate to pellet cellular debris and collect the supernatant.
» Determine the protein concentration of each lysate.

» Denature equal amounts of protein by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.

e Block the membrane in blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST.

e Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

¢ \Wash the membrane with TBST.

o Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

¢ Quantify band intensities and normalize to a loading control like GAPDH.
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Immunohistochemistry (IHC) of FL118-Treated PDX
Tumors

This protocol is for the in-situ detection of protein expression in tumor sections.
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Caption: Immunohistochemistry workflow.
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Materials:

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections

Xylene and ethanol series

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide

Blocking serum

Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-survivin)[13][14]
Biotinylated secondary antibody

ABC reagent (Vectastain)

DAB substrate

Hematoxylin

Mounting medium

Procedure:

Deparaffinize the FFPE sections in xylene and rehydrate through a graded ethanol series to
water.

Perform heat-induced antigen retrieval in a steamer or water bath with antigen retrieval
buffer.[15]

Block endogenous peroxidase activity with hydrogen peroxide.
Block non-specific antibody binding with blocking serum.
Incubate the sections with the primary antibody.

Wash the sections with PBS.
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 Incubate with the biotinylated secondary antibody.
» Wash the sections with PBS.

e Incubate with the ABC reagent.

» Wash the sections with PBS.

» Develop the signal with DAB substrate.

» Counterstain with hematoxylin.

o Dehydrate the sections through a graded ethanol series and xylene, and mount with a
coverslip.

e Analyze the slides under a microscope and quantify the staining intensity and percentage of
positive cells.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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